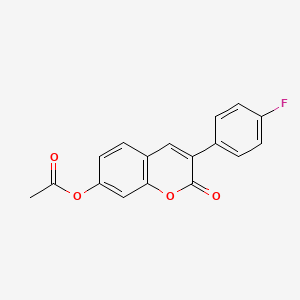![molecular formula C21H15N5OS2 B6119642 10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B6119642.png)
10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a phenothiazine derivative that has a triazole-thiol group attached to it. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied.
Wirkmechanismus
The mechanism of action of 10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine is not fully understood. However, it has been reported that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory activity. The triazole-thiol group attached to the phenothiazine ring may be responsible for these activities.
Biochemical and Physiological Effects:
10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antifungal activity. This compound has also been shown to have a potential use as a fluorescent probe for the detection of copper ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine for lab experiments include its potential use in various fields of scientific research, such as anti-inflammatory, antitumor, and antifungal studies. Its fluorescent properties also make it a potential probe for the detection of copper ions in biological systems. However, the limitations of this compound include its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine. One direction is to further investigate its mechanism of action and physiological effects. This compound has potential applications in various fields, and its use as a photosensitizer in photodynamic therapy should be explored. Additionally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds for specific applications. Finally, the potential toxicity and limited availability of this compound should be addressed to facilitate its use in scientific research.
Conclusion:
In conclusion, 10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its analogs for various applications.
Synthesemethoden
The synthesis of 10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has been reported using different methods. One of the methods involves the reaction of 4-(pyridin-4-yl)-1,2,4-triazole-3-thiol with 10-chloro-10H-phenothiazine in the presence of triethylamine. The reaction takes place in dichloromethane at room temperature, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
10-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antitumor, and antifungal activities. This compound has also been evaluated for its potential use as a fluorescent probe for the detection of copper ions in biological systems. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
1-phenothiazin-10-yl-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS2/c27-19(13-28-21-23-20(24-25-21)14-9-11-22-12-10-14)26-15-5-1-3-7-17(15)29-18-8-4-2-6-16(18)26/h1-12H,13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKDOBOXZZKYFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NNC(=N4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-phenothiazin-10-yl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-phenyl-N-(1-{1-[3-(3-pyridinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B6119578.png)
![2-(1,3-benzodioxol-5-yl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6119580.png)
![N-[3-(4-chlorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6119588.png)

![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6119593.png)
![7-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119605.png)
![[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid](/img/structure/B6119613.png)
![2-(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B6119618.png)

![N,1-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)cyclohexanecarboxamide](/img/structure/B6119629.png)
![4-[4-(3-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6119634.png)
![2-chloro-N-(4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6119650.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6119659.png)